molecular formula C13H12ClN3O B14601544 4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 61082-49-3

4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B14601544
CAS No.: 61082-49-3
M. Wt: 261.70 g/mol
InChI Key: JLKOESHMQDFOGR-UHFFFAOYSA-N
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Description

4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound that features a tetrahydropyridine ring substituted with an amino group, a chlorobenzoyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable chlorobenzoyl derivative, the reaction with an amino-substituted tetrahydropyridine can yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography can also be employed to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it into different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyridine derivatives with different substituents. Examples include:

  • 4-Amino-1-(4-methylbenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile
  • 4-Amino-1-(4-fluorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile

Uniqueness

The uniqueness of 4-Amino-1-(4-chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorobenzoyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

61082-49-3

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

4-amino-1-(4-chlorobenzoyl)-3,6-dihydro-2H-pyridine-5-carbonitrile

InChI

InChI=1S/C13H12ClN3O/c14-11-3-1-9(2-4-11)13(18)17-6-5-12(16)10(7-15)8-17/h1-4H,5-6,8,16H2

InChI Key

JLKOESHMQDFOGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=C1N)C#N)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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